molecular formula C20H22FN3O4 B2950821 N-(2-(4-fluorophenyl)-2-morpholinoethyl)-3-methyl-4-nitrobenzamide CAS No. 941940-77-8

N-(2-(4-fluorophenyl)-2-morpholinoethyl)-3-methyl-4-nitrobenzamide

Cat. No.: B2950821
CAS No.: 941940-77-8
M. Wt: 387.411
InChI Key: JSONZXUGSRLVRA-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a benzamide core substituted with a 3-methyl and 4-nitro group. The amide nitrogen is linked to a 2-(4-fluorophenyl)-2-morpholinoethyl side chain. This structure combines electron-withdrawing (nitro) and electron-donating (methyl) groups, alongside a polar morpholine ring and aromatic fluorophenyl moiety, influencing solubility, bioavailability, and receptor interactions .

For the target compound, the morpholinoethyl side chain likely requires additional steps, such as alkylation of a primary amine intermediate with morpholine .

Potential Applications: Structurally related compounds in act as NMDA receptor antagonists, suggesting neuroprotective applications . The morpholino group may enhance blood-brain barrier (BBB) penetration compared to simpler amines.

Properties

IUPAC Name

N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-3-methyl-4-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O4/c1-14-12-16(4-7-18(14)24(26)27)20(25)22-13-19(23-8-10-28-11-9-23)15-2-5-17(21)6-3-15/h2-7,12,19H,8-11,13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSONZXUGSRLVRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NCC(C2=CC=C(C=C2)F)N3CCOCC3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs in the Benzamide Family

Compound Name Key Substituents Molecular Weight LogP (Predicted) Notable Features
Target Compound 3-methyl, 4-nitro, morpholinoethyl ~375.3 g/mol ~2.1 Enhanced solubility (morpholine), nitro group may stabilize binding
N-(4-Fluorophenyl)-3-methyl-4-nitrobenzamide 3-methyl, 4-nitro, 4-fluorophenyl 274.3 g/mol ~2.8 Simpler structure; lacks morpholinoethyl group, likely lower BBB penetration
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide 2-methoxy, 4-methyl, 4-chlorophenyl 289.7 g/mol ~3.5 Chlorine substituent increases lipophilicity; methoxy group alters electronic profile

Key Observations :

  • The nitro group in the target compound may enhance binding affinity to receptors via electron-deficient aromatic interactions, as seen in NMDA antagonists .

Comparison with Bicycloheptane-Based NMDA Antagonists

describes bicycloheptane derivatives (e.g., compound 5d: 2-(4-fluorophenyl)-N-(2-morpholinoethyl)bicyclo[2.2.1]heptan-2-amine) with NMDA receptor antagonism.

Parameter Target Compound Compound 5d
Core Structure Benzamide Bicycloheptane
Polar Groups Nitro, morpholine Morpholine
Aromatic Groups 4-Fluorophenyl 4-Fluorophenyl
Toxicity (MDCK cells) Not reported EC₅₀ ~250 µM (similar to memantine)

Functional Implications :

  • Both compounds feature 4-fluorophenyl and morpholino groups, critical for receptor binding and BBB penetration.
  • The benzamide core in the target compound may offer metabolic stability compared to the bicycloheptane scaffold.

Toxicity and Pharmacological Profiles

Toxicity in MDCK Cells :

  • Memantine and bicycloheptane analogs (e.g., 5a–f) show EC₅₀ values >100 µM, indicating low cytotoxicity at therapeutic doses . The target compound’s morpholino group may further reduce toxicity by improving selectivity.

Binding Affinity :

  • Bicycloheptane analogs exhibit micromolar affinity for NMDA receptors . The nitro group in the target compound could enhance binding via π-π stacking or hydrogen bonding, though experimental data are lacking.

Comparison with Fluorophenyl-Indole Derivatives :

  • describes 2-(4-fluorophenyl)-3-methyl-1H-indole, where the fluorophenyl group participates in π-system interactions . This suggests the target compound’s fluorophenyl moiety may similarly stabilize receptor binding.

Recommendations :

  • Conduct in vitro binding assays to quantify NMDA receptor affinity.
  • Compare cytotoxicity profiles in neuronal (N2a) and epithelial (MDCK) cell lines .

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